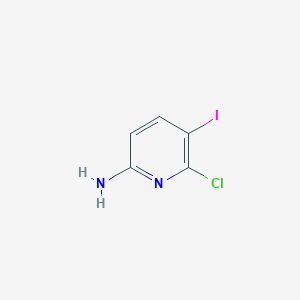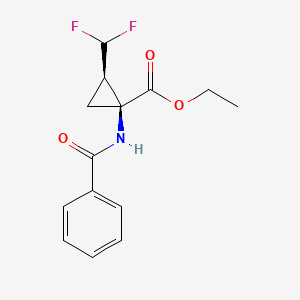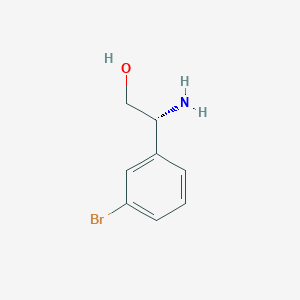
(2R)-2-氨基-2-(3-溴苯基)乙醇
描述
“(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL” is a chemical compound with the molecular formula C8H10BrNO. It is also known by other names such as 2-amino-1-(3-bromophenyl)ethan-1-ol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R)-2-Amino-2-(3-bromophenyl)ethan-1-OL” include a molecular weight of 201.06 g/mol . It is a liquid with a yellow color . Its boiling point is 110°C .科学研究应用
溴代阻燃剂 (BFR)
BFR,包括与 (2R)-2-氨基-2-(3-溴苯基)乙醇在结构上相似的物质,被广泛用于降低材料的可燃性。Zuiderveen、Slootweg 和 de Boer (2020) 的综述重点介绍了新型溴代阻燃剂 (NBFR) 在各种环境中出现的潜在风险。它强调了进一步研究的必要性,以了解它们在室内空气、灰尘、消费品和食品等不同基质中的环境归趋、毒性和出现。该研究还强调了重大的知识空白和优化分析方法以监测这些化合物的必要性 (Zuiderveen、Slootweg 和 de Boer,2020)。
环境污染和毒性
BFR,包括与 (2R)-2-氨基-2-(3-溴苯基)乙醇在结构上相关的化合物,被认为是持久性环境污染物。黄竹音 (2014) 的综述阐述了多溴二苯醚 (PBDE)、多溴联苯 (TBBPA)、全溴环十二烷 (HBCD) 和十溴二苯醚 (DBDPE) 等溴代阻燃剂的来源、环境水平和毒理作用。这篇综合综述表明,有必要采取措施减轻 BFR 对人类的潜在危害,因为它们具有环境持久性、生物蓄积性和远距离传输的可能性 (黄竹音,2014)。
分析和合成化学
与 (2R)-2-氨基-2-(3-溴苯基)乙醇在结构上相关的物质的合成和分析检测在包括制药和材料科学在内的各个领域至关重要。Qiu 等人 (2009) 提出了一种 2-氟-4-溴联苯的实用合成方法,该化合物具有相似的卤化特性。这种合成对于氟比洛芬等材料的制造具有重要意义,展示了此类化合物的工业相关性 (Qiu、Gu、Zhang 和 Xu,2009)。
蘑菇味特征
虽然与 (2R)-2-氨基-2-(3-溴苯基)乙醇没有直接关系,但对有助于风味化合物的研究,例如 Melittis melissophyllum L. 中的 1-辛烯-3-醇,突出了有机化学在风味和香精工业中的广泛应用。Maggi、Papa 和 Vittori (2012) 的这篇综述例证了此类化合物在为经济和烹饪目的开发天然风味方面的重要性 (Maggi、Papa 和 Vittori,2012)。
属性
IUPAC Name |
(2R)-2-amino-2-(3-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQRKZFQSCBVEY-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

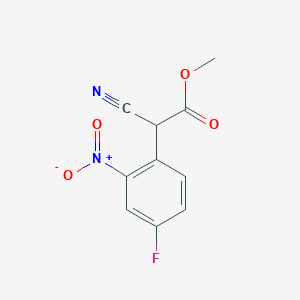
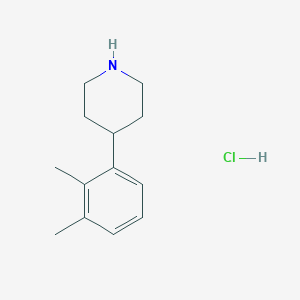
![(4-{3-[(Pyrrolidin-1-yl)carbonyl]phenyl}phenyl)acetic acid](/img/structure/B1401272.png)
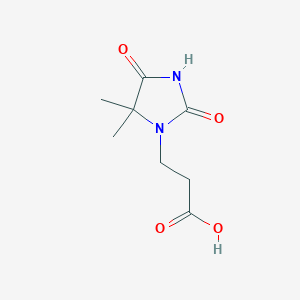

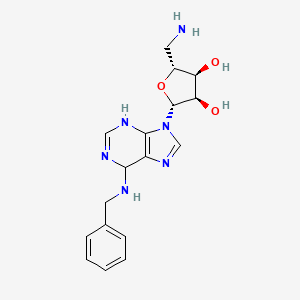

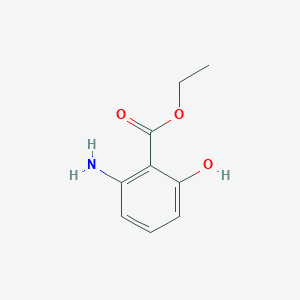
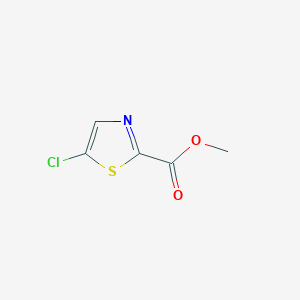
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1401287.png)

